molecular formula C27H24N4O2 B2538317 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1189647-15-1

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2538317
CAS RN: 1189647-15-1
M. Wt: 436.515
InChI Key: HQLLFZWJXHUICH-UHFFFAOYSA-N
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Description

The compound "2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide" is a complex molecule that appears to be related to a class of compounds known for their interactions with biological receptors and potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insights into the possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with various substituents. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands was reported, where the variability of substituents at the 3-position was explored . Similarly, the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives was achieved, and these compounds were characterized by physical and spectral data . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the structure of a pyrimido[1,2-a]benzimidazole derivative was confirmed by X-ray analysis . This suggests that the molecular structure of the compound could also be elucidated using similar analytical methods to understand its conformation and potential interaction sites.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, revealing that certain functional groups in these molecules can undergo specific chemical transformations. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to a series of transformations, including methylation, catalytic hydrogenation, and reduction, resulting in various derivatives . These reactions indicate the potential chemical behavior of the compound , which may include reactivity at the lactam group or other positions on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide derivatives have been characterized, including their binding affinity to receptors and their biological activities. For example, compounds with benzodiazepine affinity were synthesized and tested, with some showing anxiolytic activity . Additionally, some acetamide derivatives exhibited promising antibacterial and antifungal activities . These findings suggest that the compound may also possess distinct physical and chemical properties that could be relevant for its interaction with biological targets and potential therapeutic applications.

Scientific Research Applications

Pyrrolobenzimidazoles in Cancer Treatment

Pyrrolobenzimidazoles, including derivatives like 6-aziridinylquinone (PBIs) and 6-acetamidoquinone (APBIs), have been investigated for their design, chemistry, cytotoxicity, and antitumor activity. These compounds exhibit potential as new classes of antitumor agents with advantages over existing therapies. PBIs act through DNA alkylation and cleavage upon reduction, while APBIs intercalate into DNA and inhibit topoisomerase II-mediated DNA relaxation, suggesting potential pathways for anticancer applications of related compounds (E. B. Skibo, 1998).

Benzimidazole and Pyrimidine Derivatives

Compounds containing benzimidazole and pyrimidine rings have been reviewed for their preparation procedures, properties, and complex compounds. These substances exhibit significant biological and electrochemical activities, pointing towards their use in creating novel materials with potential applications in pharmacology and materials science (M. Boča, R. Jameson, & W. Linert, 2011).

Antituberculosis Activity of Organotin(IV) Complexes

Research on organotin complexes, including those with pyrimidine structures, has shown significant antituberculosis activity. The study highlights the diverse structural possibilities and suggests that biologically active compounds with organotin moieties could lead to new antituberculosis treatments (Humaira Iqbal, Saqib Ali, & S. Shahzadi, 2015).

Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazoline and pyrimidine derivatives have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. This review highlights the potential of these compounds in developing novel optoelectronic materials, suggesting similar potential for related compounds in optoelectronics and photonics applications (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-18-12-13-19(2)22(14-18)29-24(32)16-31-23-11-7-6-10-21(23)25-26(31)27(33)30(17-28-25)15-20-8-4-3-5-9-20/h3-14,17H,15-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLFZWJXHUICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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